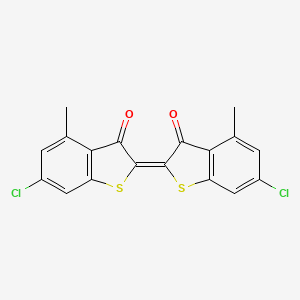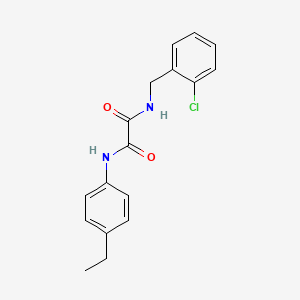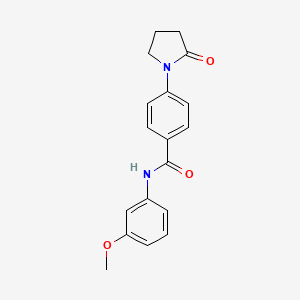![molecular formula C15H15ClN4 B5026835 3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5026835.png)
3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Synthetic pathways for compounds closely related to 3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine involve multiple steps, including chlorination, aminisation, and cyclization reactions. The synthesis of similar compounds has been detailed, showing the preparation of pyrazolo[1,5-a]pyrimidine derivatives from corresponding pyrazole precursors through condensation and cyclization steps in the presence of various catalysts or reagents (Lu Jiu-fu et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques like X-ray diffraction, revealing details such as crystal system, space group, and cell dimensions. This information aids in understanding the spatial arrangement and interactions within the crystal lattice, which can influence the compound's physical and chemical properties (Lu Jiu-fu et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of pyrazolo[1,5-a]pyrimidines includes their ability to undergo various substitution and cyclization reactions, forming new bonds and functional groups. These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its physical properties (Ju Liu et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The analysis of these properties is essential for understanding the compound's behavior in different environments and for its formulation in various applications (Lu Jiu-fu et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for undergoing specific reactions, are key to determining the compound's utility in synthesis and its biological activity. Studies on related compounds highlight the importance of substituent groups and structural modifications in influencing these properties (Ju Liu et al., 2016).
Wirkmechanismus
Target of Action
Pyrimidine derivatives, which this compound is a part of, have been associated with various biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects . These activities suggest that the compound could interact with a variety of cellular targets.
Mode of Action
Pyrimidine derivatives have been found to interact with various targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors . These interactions can lead to changes in cellular signaling pathways, potentially influencing cell proliferation, apoptosis, and gene expression .
Biochemical Pathways
Given the potential targets of pyrimidine derivatives, it’s likely that this compound could influence a variety of pathways related to cell growth, inflammation, and immune response .
Pharmacokinetics
One source suggests that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), potentially enhancing its bioavailability.
Result of Action
Given the potential targets and activities of pyrimidine derivatives, it’s likely that this compound could have a range of effects, potentially influencing cell growth, inflammation, and immune response .
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4/c1-10-8-14(19(2)3)20-15(18-10)12(9-17-20)11-6-4-5-7-13(11)16/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZRLNUHYGULIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N(C)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B5026757.png)
amino]benzamide](/img/structure/B5026769.png)

![4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,5a,6-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-bromobenzoate](/img/structure/B5026782.png)
![methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate](/img/structure/B5026789.png)
![N-[(4-fluorophenyl)(4-methylphenyl)methyl]urea](/img/structure/B5026796.png)

![1-(naphtho[2,1-b]furan-1-ylacetyl)-4-phenylpiperazine](/img/structure/B5026800.png)
![2-amino-5-(3,4-dichlorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B5026808.png)
![3-(3-pyridinyl)-1-(2-quinolinyl)benzo[f]quinoline](/img/structure/B5026820.png)
![2-methoxy-N-{1-[1-(3-pyridinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5026837.png)
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5026841.png)
![N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5026849.png)
